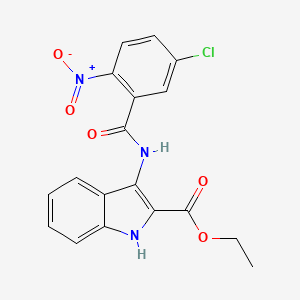

ethyl 3-(5-chloro-2-nitrobenzamido)-1H-indole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

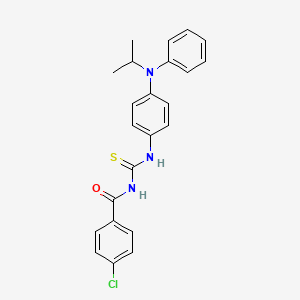

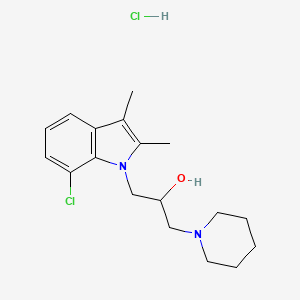

The compound “ethyl 3-(5-chloro-2-nitrobenzamido)-1H-indole-2-carboxylate” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals, and a nitrobenzamido group, which is a derivative of nitrobenzoic acid .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a benzene ring with nitro and chloro substituents, and a carboxylate group . The exact structure would depend on the positions of these groups within the molecule.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing nitro group and the electron-donating indole ring . The carboxylate group could potentially undergo reactions with acids or bases.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall size and shape of the molecule, and the electronic properties of the functional groups would all influence properties like solubility, melting point, and stability .Scientific Research Applications

Synthesis of Sorafenib Analogues

This compound is utilized as a precursor in the synthesis of novel sorafenib analogues. These analogues are designed to contain a quinoxalinedione ring and an amide linker, which are investigated for their potential anticancer properties. The synthesis process involves protecting the amino group of p-aminophenol, followed by O-arylation with 5-chloro-2-nitroaniline. The subsequent steps include the reduction of the nitro group and cyclization with oxalic acid to form the desired quinoxalinedione structure .

Cytotoxicity Studies

The sorafenib analogues derived from ethyl 3-(5-chloro-2-nitrobenzamido)-1H-indole-2-carboxylate are tested for cytotoxic activity against cancer cell lines such as HeLa and MCF-7. These studies are crucial for determining the potential of these compounds as chemotherapeutic agents. The IC50 values, which indicate the concentration required to inhibit cell growth by 50%, are determined to assess efficacy .

Pharmaceutical Research

In pharmaceutical research, this compound serves as a key building block for developing drugs with potential therapeutic applications. Its reactivity due to the presence of strong electron-withdrawing groups makes it a valuable intermediate in the design and synthesis of new pharmaceutical compounds .

Future Directions

properties

IUPAC Name |

ethyl 3-[(5-chloro-2-nitrobenzoyl)amino]-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O5/c1-2-27-18(24)16-15(11-5-3-4-6-13(11)20-16)21-17(23)12-9-10(19)7-8-14(12)22(25)26/h3-9,20H,2H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXSHRIAFPFCKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-(5-chloro-2-nitrobenzamido)-1H-indole-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride](/img/structure/B2861582.png)

![1-[3-(4-Fluorobenzoyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2861583.png)

![ethyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetate](/img/structure/B2861595.png)

![5-(4-fluorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2861597.png)